Paederoside

Vue d'ensemble

Description

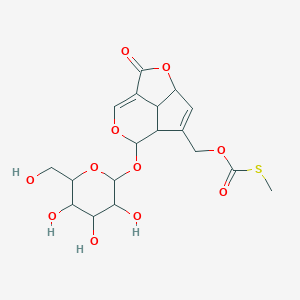

Le paédéroside est un monoterpène S-méthyl thiocarbonate isolé de la plante Paederia pertomentosa . Il est connu pour ses activités biologiques significatives, en particulier son activité anti-promotionnelle de tumeur contre l'activation du virus d'Epstein-Barr . Le composé a une formule moléculaire de C18H22O11S et un poids moléculaire de 446,43 g/mol .

Applications De Recherche Scientifique

Paederoside has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Paederoside, a monoterpene S-methyl thiocarbonate isolated from Paederia pertomentosa , primarily targets the Epstein-Barr virus . The Epstein-Barr virus is known to be associated with various types of cancers, making it a significant target for anti-tumor therapies .

Mode of Action

This compound interacts with the Epstein-Barr virus, exerting a high anti-tumor promoting activity . It inhibits the activation of the Epstein-Barr virus, thereby potentially preventing the virus from initiating tumor formation .

Biochemical Pathways

Its anti-tumor promoting activity suggests that it may influence pathways related to viral replication and tumor growth .

Result of Action

The primary result of this compound’s action is its high anti-tumor promoting activity against the Epstein-Barr virus activation . This suggests that this compound could potentially be used in the treatment or prevention of cancers associated with the Epstein-Barr virus .

Action Environment

Like many other compounds, its effectiveness could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

Paederoside interacts with various enzymes, proteins, and other biomolecules. It has been identified through phytochemical studies along with its glycosides

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes influenced by this compound are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical interactions. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le paédéroside peut être extrait de l'herbe Paederia scandens. La préparation implique de broyer l'herbe et d'effectuer une extraction par micro-ondes avec de l'eau distillée. L'extrait est ensuite filtré pour obtenir le composé souhaité .

Méthodes de Production Industrielle : La préparation industrielle du paédéroside implique une extraction à l'eau du matériau Paederia scandens, suivie d'une concentration et d'une précipitation à l'aide de méthanol ou d'éthanol. Le surnageant est ensuite soumis à une chromatographie sur résine macroporeuse, et l'élution est réalisée en utilisant de l'eau et de l'éthanol de différentes concentrations. Le produit final est obtenu par séchage sous pression réduite .

Analyse Des Réactions Chimiques

Types de Réactions : Le paédéroside subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution.

Réactifs et Conditions Communs :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l'hydroxyde de sodium ou le carbonate de potassium.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du paédéroside, tels que le paédérosidate de méthyle et le paédérosidate d'éthyle .

4. Applications de la Recherche Scientifique

Le paédéroside a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé dans les banques de criblage de composés et la recherche phytochimique.

Médecine : Il est utilisé dans la préparation de médicaments analgésiques et anti-inflammatoires.

Industrie : Le paédéroside est utilisé dans le développement de produits naturels et de nutraceutiques.

5. Mécanisme d'Action

Le paédéroside exerce ses effets en inhibant l'activation de l'antigène précoce du virus d'Epstein-Barr. Cette inhibition est obtenue par son interaction avec des cibles moléculaires et des voies spécifiques impliquées dans le processus d'activation du virus . L'activité anti-promotionnelle de tumeur du composé est particulièrement significative dans ce contexte .

Composés Similaires :

- Paédérosidate de Méthyle

- Paédérosidate d'Éthyle

- Acide Paédérosique

- Asperuloside

Comparaison : Le paédéroside est unique en raison de sa forte activité anti-promotionnelle de tumeur contre l'activation du virus d'Epstein-Barr . Bien que des composés similaires comme le paédérosidate de méthyle et le paédérosidate d'éthyle partagent des similitudes structurales, les activités biologiques spécifiques du paédéroside le rendent distinct .

Comparaison Avec Des Composés Similaires

- Methyl Paederosidate

- Ethyl Paederosidate

- Paederosidic Acid

- Asperuloside

Comparison: Paederoside is unique due to its high anti-tumor promoting activity against the Epstein-Barr virus activation . While similar compounds like methyl paederosidate and ethyl paederosidate share structural similarities, this compound’s specific biological activities make it distinct .

Activité Biologique

Paederoside is an iridoid glycoside primarily isolated from the plant Paederia scandens and Paederia foetida . This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-nociceptive, antioxidant, antimicrobial, and anti-tumor properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 20547-45-9

- Molecular Formula : CHOS

- Molecular Weight : 446.426 g/mol

- Melting Point : 122-123 °C

- Density : 1.7 ± 0.1 g/cm³

1. Anti-Tumor Activity

This compound exhibits significant anti-tumor effects. Research indicates that it inhibits the activation of Epstein-Barr virus early antigen, a crucial factor in tumor promotion. In a comparative study, this compound demonstrated an inhibition rate of 89.5% , surpassing that of genipin (62.1%) .

| Study | Inhibition (%) | Cell Line |

|---|---|---|

| Kapadia et al., 1996 | 89.5 | EBV early antigen activation |

2. Anti-Inflammatory Activity

In vivo studies have shown that this compound can reduce inflammation in various models. For instance, it significantly inhibited the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in rat models of arthritis .

| Study | Dose (mg/kg) | Effect |

|---|---|---|

| Hossain et al., 2007 | 1.125 - 4.5 | Reduced joint swelling and improved gait |

3. Anti-Nociceptive Activity

This compound has been evaluated for its analgesic properties in several studies. A notable study found that the n-butanol fraction containing this compound exhibited significant anti-nociceptive activity in mice, with effective doses ranging from 20 to 60 mg/kg .

| Study | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| Hossain et al., 2007 | Acetic acid-induced writhing | 20 - 60 | Significant inhibition of pain |

4. Antimicrobial Activity

The antimicrobial properties of this compound have also been documented, particularly against Helicobacter pylori. Minimum inhibitory concentrations (MICs) ranged from 0.64 to 5.12 mg/mL , indicating strong antibacterial activity .

| Pathogen | MIC (mg/mL) |

|---|---|

| H. pylori (various strains) | 0.64 - 5.12 |

Research into the mechanisms underlying the biological activities of this compound has revealed several pathways:

- Anti-Tumor Mechanism : this compound's inhibition of EBV activation suggests a role in modulating viral oncogenesis.

- Anti-Inflammatory Mechanism : It appears to inhibit NF-κB signaling pathways, reducing inflammatory responses in tissues .

- Analgesic Mechanism : The compound may interact with K-ATP channels and L-type Ca channels to exert its pain-relieving effects .

Case Studies

- Clinical Observations : A clinical study involving 531 patients indicated that treatments including this compound extracts were effective for conditions like bone fractures and gastrointestinal colic, showcasing its potential in pain management .

- Animal Models : In a rat model of acute gouty arthritis, administration of extracts containing this compound led to significant reductions in joint swelling and inflammation markers over a nine-day period .

Propriétés

IUPAC Name |

[2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl methylsulfanylformate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O11S/c1-30-18(24)26-4-6-2-8-11-7(15(23)27-8)5-25-16(10(6)11)29-17-14(22)13(21)12(20)9(3-19)28-17/h2,5,8-14,16-17,19-22H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWUQNQQWEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942724 | |

| Record name | O-{[5-(Hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl} S-methyl carbonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20547-45-9 | |

| Record name | PAEDEROSIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-{[5-(Hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl} S-methyl carbonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.